5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine
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Overview
Description
5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine is a chemical compound that features a unique structure combining an oxadiazole ring with a methyloxolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The methyloxolan group can be introduced through subsequent reactions involving alkylation or other suitable transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or methyloxolan group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methyloxolan group may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Methyloxolan-3-ylmethanol: A compound with a similar methyloxolan group but lacking the oxadiazole ring.
1,2,4-Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.
Uniqueness
5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine is unique due to the combination of the oxadiazole ring and methyloxolan group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-(3-methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2-3-11-4-7)5-9-6(8)10-12-5/h2-4H2,1H3,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMNISHNXOGNDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)C2=NC(=NO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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